molecular formula C8H9BrN2O B112632 N-(4-amino-2-bromophenyl)acetamide CAS No. 436090-22-1

N-(4-amino-2-bromophenyl)acetamide

Cat. No.: B112632
CAS No.: 436090-22-1
M. Wt: 229.07 g/mol
InChI Key: JHBHGPWXILVPII-UHFFFAOYSA-N
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Description

N-(4-amino-2-bromophenyl)acetamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of acetanilide, where the phenyl ring is substituted with an amino group at the 4-position and a bromine atom at the 2-position

Mechanism of Action

Target of Action

N-(4-amino-2-bromophenyl)acetamide is a complex compound with a molecular formula of C8H9BrN2O The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

More detailed studies are needed to elucidate the exact mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future pharmacokinetic studies should focus on these aspects to provide a comprehensive understanding of the compound’s behavior in the body .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound. Future studies should consider these factors to provide a more comprehensive understanding of the compound’s behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-bromophenyl)acetamide typically involves the bromination of acetanilide followed by nitration and subsequent reduction. One common method includes:

    Bromination: Acetanilide is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Nitration: The brominated acetanilide is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: N-(4-nitro-2-bromophenyl)acetamide.

    Reduction: N-(4-amino-2-hydroxyphenyl)acetamide.

    Substitution: N-(4-amino-2-alkylphenyl)acetamide, depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-2-bromophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the amino group, making it less versatile in certain reactions.

    N-(4-amino-2-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    N-(4-amino-2-fluorophenyl)acetamide: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

Uniqueness

N-(4-amino-2-bromophenyl)acetamide is unique due to the presence of both bromine and amino groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-(4-amino-2-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBHGPWXILVPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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